5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

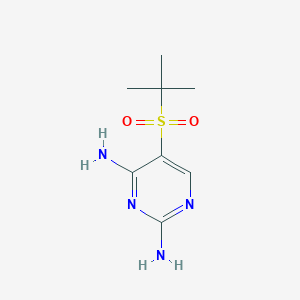

The molecular structure of this compound is characterized by a pyrimidine heterocyclic ring system bearing two amino substituents at positions 2 and 4, with a tert-butylsulfonyl group positioned at the 5-carbon. The compound possesses the molecular formula C8H14N4O2S and exhibits a molecular weight of 230.29 grams per mole. The Chemical Abstracts Service registry number for this compound is 175202-17-2, providing unambiguous identification in chemical databases.

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is this compound, though alternative naming conventions include 5-(2-methylpropane-2-sulfonyl)pyrimidine-2,4-diamine. The structure can be represented through the Simplified Molecular Input Line Entry System notation as CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N, which encodes the connectivity and stereochemistry of all atoms within the molecule. The International Chemical Identifier key OJZIKVJYVVQUDG-UHFFFAOYSA-N provides a unique hash-based identification system for the compound.

The tert-butylsulfonyl substituent at position 5 introduces significant steric bulk and electronic effects to the pyrimidine ring system. This group consists of a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms and a tert-butyl carbon framework. The tert-butyl group itself comprises three methyl groups attached to a quaternary carbon center, creating a highly substituted and sterically hindered environment. The presence of this bulky substituent influences the overall molecular geometry and conformational preferences of the compound.

Crystallographic Characterization and Bond Geometry Analysis

Crystallographic analysis reveals fundamental structural parameters for this compound, providing insight into its solid-state organization and intermolecular interactions. The compound exhibits a melting point of 298 degrees Celsius, indicating substantial intermolecular forces and structural stability in the crystalline phase. The predicted boiling point of 525.3 plus or minus 60.0 degrees Celsius suggests strong intramolecular bonding and significant molecular cohesion.

The density of the compound is calculated at 1.340 plus or minus 0.06 grams per cubic centimeter, reflecting the compact packing arrangement in the solid state. This density value is consistent with the presence of multiple heteroatoms and the bulky sulfonyl substituent, which contribute to the overall molecular mass while maintaining reasonable intermolecular distances. The crystalline structure likely involves extensive hydrogen bonding networks formed between the amino groups and ring nitrogen atoms of adjacent molecules.

Bond geometry analysis of the pyrimidine ring system reveals characteristic aromatic bonding patterns, with carbon-nitrogen and carbon-carbon bond lengths typical of heteroaromatic systems. The amino substituents at positions 2 and 4 adopt planar geometries that facilitate conjugation with the pyrimidine ring system, contributing to the overall electronic delocalization. The sulfonyl group at position 5 displays tetrahedral geometry around the sulfur center, with sulfur-oxygen double bonds exhibiting lengths characteristic of sulfonyl functional groups.

The tert-butyl portion of the sulfonyl substituent adopts a staggered conformation to minimize steric interactions between the methyl groups. The carbon-sulfur bond connecting the tert-butyl group to the sulfonyl center exhibits single bond character, allowing for rotational freedom around this axis. However, the bulky nature of the tert-butyl group restricts conformational mobility and influences the overall molecular shape.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves potential interconversion between different structural forms through proton migration and electronic rearrangement. As a member of the 2,4-diaminopyrimidine family, this compound can potentially exist in multiple tautomeric forms, each characterized by different positions of hydrogen atoms and corresponding electronic distributions.

The primary tautomeric form features amino groups at positions 2 and 4, with the pyrimidine ring maintaining its aromatic character. In this configuration, the amino nitrogens exist in their neutral state, while the ring nitrogens at positions 1 and 3 remain unprotonated. This represents the most thermodynamically stable tautomeric form under standard conditions, as it maximizes aromatic stabilization while maintaining optimal hydrogen bonding capabilities.

Alternative tautomeric forms may involve proton transfer from amino groups to ring nitrogens, generating imino-amino tautomers or other structural variants. However, the presence of the electron-withdrawing tert-butylsulfonyl group at position 5 significantly influences the relative stability of different tautomeric forms. The sulfonyl substituent reduces electron density in the pyrimidine ring system, affecting the basicity of ring nitrogens and the acidity of amino groups.

Theoretical calculations suggest that the canonical amino-amino tautomer remains predominant across various solvent environments, consistent with the general behavior of 2,4-diaminopyrimidine derivatives. The tert-butylsulfonyl group introduces additional steric constraints that favor the maintenance of the amino substituents in their neutral forms, as alternative tautomeric arrangements would create unfavorable steric interactions or electronic destabilization.

Electronic Structure via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure of this compound, revealing the distribution of electron density and orbital characteristics throughout the molecular framework. The pyrimidine ring system exhibits typical aromatic electronic behavior, with pi-electron delocalization extending across the six-membered heterocycle. The presence of nitrogen atoms at positions 1 and 3 contributes lone pair electrons that participate in the aromatic system while maintaining sp2 hybridization.

The amino substituents at positions 2 and 4 display significant electronic interactions with the pyrimidine ring through conjugative effects. The nitrogen atoms of these amino groups possess lone pairs that can delocalize into the ring system, contributing to the overall electronic stabilization. This delocalization is evidenced by shortened carbon-nitrogen bond lengths compared to typical single bonds, indicating partial double bond character resulting from resonance effects.

The tert-butylsulfonyl group at position 5 introduces profound electronic perturbations to the pyrimidine system. The sulfur atom in the +6 oxidation state creates a strong electron-withdrawing center that depletes electron density from the adjacent carbon atom and the entire ring system. This electron withdrawal is transmitted through both inductive and resonance mechanisms, affecting the electronic distribution throughout the molecule.

The predicted acid dissociation constant value of 3.90 plus or minus 0.10 reflects the influence of the sulfonyl group on the basicity of the amino substituents. This relatively low acid dissociation constant value indicates reduced basicity compared to unsubstituted 2,4-diaminopyrimidine, consistent with the electron-withdrawing nature of the tert-butylsulfonyl group. The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the amino groups and pyrimidine ring, while the lowest unoccupied molecular orbital shows significant contribution from the sulfonyl substituent.

属性

IUPAC Name |

5-tert-butylsulfonylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-8(2,3)15(13,14)5-4-11-7(10)12-6(5)9/h4H,1-3H3,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZIKVJYVVQUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381068 | |

| Record name | 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-17-2 | |

| Record name | 5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175202-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation: 2-tert-butylpyrimidine Derivatives

A key precursor is 2-tert-butylpyrimidine, which can be transformed into various functionalized pyrimidines. According to patent EP0117883B1, 2-tert-butylpyrimidine can be converted to 2-tert-butyl-5-chloropyrimidine via direct chlorination using elemental chlorine in acetic acid or propionic acid solvents at 40–90°C, preferably 55–65°C, without a catalyst. The reaction is buffered with soluble salts such as sodium acetate to maintain reaction control and improve yield. The chlorination step is critical as it introduces a good leaving group for further functionalization.

| Parameter | Condition/Value |

|---|---|

| Chlorination temperature | 40–90°C (preferably 55–65°C) |

| Solvent | Acetic acid or propionic acid |

| Buffer | Sodium acetate (preferred) |

| Catalyst | None |

| Pyrimidine concentration | 1.5–3.0 moles per liter |

Hydrolysis and Amination

Hydrolysis of chloropyrimidine derivatives to hydroxypyrimidines can be accomplished using sodium methoxide in methanol under elevated temperatures (100–300°C, preferably 160–180°C) in a sealed reactor (Parr bomb). This step allows for substitution of the chlorine atom with hydroxyl, which can be further modified to introduce amino groups. Sodium methoxide is preferred for its efficacy, though other alkali metal methoxides can be used.

Amination at Positions 2 and 4

The amino groups at positions 2 and 4 are generally introduced or preserved during the synthesis. In the case of 2,4-diaminopyrimidines, these groups are either present in the starting material or introduced by nucleophilic substitution of halogenated intermediates with ammonia or amines.

Research Findings and Data

Structural and Crystallographic Insights

Studies on related diaminopyrimidine sulfonate derivatives reveal that the sulfonylated pyrimidine compounds crystallize in monoclinic systems with well-defined molecular geometries. Single-crystal X-ray diffraction (SC-XRD) analysis confirms the planar nature of the pyrimidine ring and the sulfonyl substituent, which is critical for their chemical reactivity and physical properties.

Computational and Quantum Chemical Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level support the stability and electronic properties of sulfonylated diaminopyrimidines. The natural bond orbital (NBO) analysis indicates significant stabilization energies due to electron delocalization involving the sulfonyl and amino groups. These compounds exhibit promising nonlinear optical properties, which are relevant for advanced material applications.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | Elemental chlorine, acetic acid, 55–65°C | Introduces chlorine at 5-position |

| Hydrolysis | Sodium methoxide, methanol, 160–180°C | Converts chloropyrimidine to hydroxypyrimidine |

| Amination | Ammonia or amines | Introduces amino groups at 2 and 4 positions |

| Sulfonylation | tert-butylsulfonyl chloride, K2CO3, acetone, reflux | Attaches tert-butylsulfonyl group |

| Purification | Filtration, column chromatography, recrystallization | Ensures product purity |

化学反应分析

Types of Reactions

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrimidine derivatives.

科学研究应用

Antimicrobial Applications

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is part of a broader class of 2,4-diamino-pyrimidine derivatives known for their antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication .

- Clinical Relevance : Research indicates that these pyrimidine derivatives can potentiate the effects of existing antibiotics such as sulfonamides and trimethoprim. This synergistic effect enhances their efficacy against resistant bacterial strains .

- Case Study : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar or enhanced properties .

Anticancer Applications

Research has also highlighted the potential of this compound in cancer therapy.

- Targeting Kinases : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer cells .

- Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications at the C-5 position of the pyrimidine ring can significantly affect the selectivity and potency of these compounds against various CDKs. This information is vital for designing more effective anticancer agents .

- Clinical Trials : Preliminary trials have indicated that pyrimidine derivatives can reduce tumor growth in animal models, paving the way for future clinical applications in human oncology .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

作用机制

The mechanism of action of 5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The amino groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

相似化合物的比较

Key Differences :

- AF-353 and Trimethoprim rely on bulky aromatic substituents (phenoxy/benzyl) for DHFR binding, whereas this compound uses a sulfonyl group. The tert-butyl group may enhance metabolic stability but could reduce binding affinity compared to Trimethoprim’s trimethoxybenzyl moiety .

Central Nervous System (CNS) Agents

Pyrimidine-2,4-diamines are explored for neurodegenerative and psychiatric disorders:

Key Differences :

- SP-2 incorporates a chlorophenyl group for acetylcholinesterase inhibition, while this compound lacks aromaticity at the 5-position, likely shifting its target specificity .

Purinergic Receptor Ligands

Pyrimidine-2,4-diamines are modulators of purinergic signaling:

Key Differences :

- RO4 ’s iodine and methoxy groups enable selective P2X3 antagonism, whereas the tert-butylsulfonyl group in this compound may sterically hinder receptor binding .

Imaging Agents

Fluorinated pyrimidine-2,4-diamines are used in PET imaging:

Key Differences :

- The fluorinated derivative’s benzyl ether linker enables blood-brain barrier penetration, a feature absent in this compound .

生物活性

5-(Tert-butylsulfonyl)pyrimidine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. The compound features a pyrimidine ring substituted with a tert-butylsulfonyl group and two amino groups at positions 2 and 4. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and receptors. Its sulfonamide moiety allows it to interact with nucleophiles, which can lead to the formation of covalent bonds with target proteins. This mechanism is particularly relevant in cancer therapy, where such interactions can inhibit tumor growth by disrupting critical signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can act against a range of bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves inhibition of folate synthesis pathways in bacteria, akin to the action of trimethoprim .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been extensively studied. For instance, compounds derived from pyrimidines have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives:

- Anticancer Efficacy : A study comparing various pyrimidine derivatives found that certain modifications enhanced their anticancer activity significantly. For example, compounds with electron-rich groups showed superior efficacy against multiple cancer cell lines compared to standard chemotherapeutic agents like etoposide .

- Antimicrobial Activity : A patent describes novel 2,4-diamino-5-substituted pyrimidines as effective antimicrobial agents. These compounds were shown to potentiate the effects of existing antibiotics when used in combination therapies .

- Mechanistic Studies : Structural studies have elucidated how sulfonamide-containing pyrimidines interact with enzyme active sites. For instance, research has shown that the binding affinity of these compounds can be influenced by their structural configurations, which affects their overall biological activity .

Comparative Analysis

To better understand the potential of this compound, a comparison with other similar compounds is useful:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Trimethoprim | Antimicrobial | Widely used antibiotic; inhibits bacterial dihydrofolate reductase |

| Etoposide | Anticancer | Induces apoptosis in cancer cells; used in chemotherapy |

| Ruxolitinib | JAK2 Inhibitor | Approved for myeloproliferative neoplasms; demonstrates high specificity |

常见问题

Basic: What are the recommended synthetic routes for 5-(tert-butylsulfonyl)pyrimidine-2,4-diamine, and what critical reaction parameters influence yield?

Answer:

The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) are synthesized via condensation of substituted benzyl chlorides with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide) . Key parameters include:

- Base selection : Strong bases (e.g., NaOMe) enhance nucleophilicity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature : Controlled heating (60–80°C) balances reactivity and side-product formation.

- Purification : Recrystallization or chromatography ensures high purity (>95%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Standard analytical techniques include:

- NMR spectroscopy : Confirm substituent positions and detect impurities (e.g., residual solvents).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Verify stoichiometry (C, H, N, S content).

For sulfonyl groups, FT-IR can confirm S=O stretching vibrations (~1350–1150 cm⁻¹) .

Basic: What biological screening assays are appropriate for evaluating the therapeutic potential of this compound?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric kits (e.g., CDK inhibition studies for anticancer activity) .

- Cell viability assays : MTT or ATP-based luminescence in cancer cell lines (e.g., HCT-116, MCF-7).

- Receptor binding studies : Radioligand displacement assays (e.g., for kinase targets).

- Microbial susceptibility testing : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria .

Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05, n ≥ 3).

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:

Discrepancies may arise from:

- Experimental variables : Differences in cell lines, assay protocols, or compound purity.

- Solubility issues : Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity .

- Orthogonal validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular apoptosis).

- Meta-analysis : Pool data from independent studies to identify trends (e.g., using RevMan software) .

Document all conditions rigorously (e.g., pH, temperature, passage number) for reproducibility .

Advanced: What computational methods are suitable for predicting interaction mechanisms with biological targets?

Answer:

- Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to enzymes (e.g., CDK2) using crystal structures (PDB: 1HCL) .

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Modeling : Corrogate substituent effects (e.g., tert-butylsulfonyl group’s steric impact) .

Validate predictions with experimental mutagenesis (e.g., Ala-scanning of active sites) .

Advanced: How can researchers optimize synthetic scalability while maintaining regioselectivity?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro to amine reduction).

- DoE (Design of Experiments) : Use Taguchi or factorial designs to optimize temperature, solvent, and stoichiometry.

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., ReactIR) .

Advanced: What strategies mitigate challenges in isolating sulfonamide-containing pyrimidines?

Answer:

- Acid-base partitioning : Adjust pH to protonate/deprotonate sulfonamide groups for selective extraction .

- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA).

- Crystallization additives : Use seed crystals or co-solvents (e.g., ethyl acetate/hexane) to enhance crystal purity .

Advanced: How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

Answer:

- Link to enzyme kinetics : Apply Michaelis-Menten models to inhibition constants (Ki) derived from Lineweaver-Burk plots .

- Thermodynamic profiling : Calculate ΔG, ΔH, and ΔS via ITC (Isothermal Titration Calorimetry).

- Systems biology : Map compound effects onto pathways (e.g., apoptosis, cell cycle) using KEGG or Reactome .

Basic: What safety protocols are critical when handling tert-butylsulfonyl precursors?

Answer:

- Ventilation : Use fume hoods for sulfonation reactions (SO2 release risk).

- Waste segregation : Collect halogenated byproducts separately for incineration .

- PPE : Wear nitrile gloves and goggles; avoid skin contact with sulfonyl chlorides.

Advanced: How can researchers design derivative libraries to explore structure-activity relationships (SAR)?

Answer:

- Scaffold diversification : Modify tert-butylsulfonyl group to alkyl/aryl sulfonamides via nucleophilic substitution.

- Bioisosteric replacement : Substitute pyrimidine with triazine or purine cores.

- Parallel synthesis : Use automated liquid handlers for high-throughput screening of substituents (e.g., -OMe, -Cl, -CF3) .

Validate SAR with dose-response curves (IC50) and ADMET profiling (e.g., hepatic microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。